molecular formula C13H14N2O B064163 2-(2,3-Dimethylphenoxy)pyridin-3-amine CAS No. 175136-23-9

2-(2,3-Dimethylphenoxy)pyridin-3-amine

Cat. No.: B064163
CAS No.: 175136-23-9
M. Wt: 214.26 g/mol
InChI Key: PIQSAGQZHVNDSE-UHFFFAOYSA-N
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Description

2-(2,3-Dimethylphenoxy)pyridin-3-amine is a promising chemical scaffold of significant interest in medicinal chemistry and pharmacological research, particularly in the development of targeted therapeutic agents. Its molecular structure, featuring a pyridin-3-amine core linked to a 2,3-dimethylphenoxy group, suggests potential as a versatile intermediate or a core structure for kinase inhibition. Researchers are investigating this compound for its ability to modulate key signaling pathways involved in cellular proliferation and inflammation. The specific steric and electronic properties imparted by the dimethyl-substituted phenoxy moiety are critical for optimizing binding affinity and selectivity towards specific ATP-binding pockets of various protein kinases. This makes this compound a valuable tool for probing disease mechanisms in oncology, autoimmune disorders, and neurodegenerative diseases. It serves as a key precursor in the synthesis of more complex bioactive molecules, enabling structure-activity relationship (SAR) studies to develop novel inhibitors with improved efficacy and reduced off-target effects. Our product is supplied with high purity and rigorous quality control to ensure reliable and reproducible results in your biochemical assays, high-throughput screening, and hit-to-lead optimization campaigns.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,3-dimethylphenoxy)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-9-5-3-7-12(10(9)2)16-13-11(14)6-4-8-15-13/h3-8H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIQSAGQZHVNDSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2=C(C=CC=N2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379356
Record name 2-(2,3-dimethylphenoxy)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175136-23-9
Record name 2-(2,3-Dimethylphenoxy)-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175136-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,3-dimethylphenoxy)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Analytical and Structural Elucidation Techniques in Research on 2 2,3 Dimethylphenoxy Pyridin 3 Amine

Chromatographic Methods for Purity Assessment and Enantiomeric Separation

Chiral Chromatography (e.g., Chiral GC, Capillary Electrophoresis) for Stereochemical Purity Determination

Chiral chromatography is a critical technique for separating enantiomers, which are non-superimposable mirror images of a chiral molecule. gcms.cz Molecules containing a stereocenter, typically a carbon atom bonded to four different groups, can exist as enantiomers which may exhibit distinct pharmacological and toxicological profiles. nih.gov Techniques like chiral gas chromatography (GC) and capillary electrophoresis (CE) are employed to determine the enantiomeric purity of such compounds. nih.gov

Chiral GC often utilizes capillary columns with stationary phases containing derivatized cyclodextrins. These chiral selectors interact differently with each enantiomer, leading to their separation. gcms.cz For many chiral compounds, especially those containing functional groups like amines, derivatization is necessary to improve volatility and chromatographic performance. sigmaaldrich.com Similarly, capillary electrophoresis can achieve chiral separations by adding chiral selectors, such as cyclodextrins, to the running buffer. nih.gov

However, an analysis of the molecular structure of 2-(2,3-Dimethylphenoxy)pyridin-3-amine reveals that it is an achiral molecule. It does not possess any stereocenters, and therefore, it does not exist as enantiomers. Consequently, techniques like chiral chromatography or capillary electrophoresis for the determination of stereochemical purity are not applicable to this specific compound. These methods are reserved for molecules where stereoisomerism is possible. For analogous chiral amine compounds, these techniques would be essential for resolving and quantifying the respective (R)- and (S)-enantiomers. unimi.itnih.gov

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

Single crystal X-ray diffraction (SC-XRD) provides precise information on the molecular structure and crystal packing. unimi.itnih.gov While specific crystallographic data for this compound is not available in the reviewed literature, analysis of closely related pyridine (B92270) derivatives provides insight into the expected structural parameters.

For instance, studies on various substituted aminopyridine compounds reveal detailed information about their crystal systems, space groups, and unit cell dimensions. researchgate.netresearchgate.net The data obtained from an SC-XRD experiment would allow for the creation of a detailed model of the molecule, confirming its connectivity and providing precise measurements of its geometric parameters.

To illustrate the type of data obtained, the table below presents crystallographic information for a related aminopyridine derivative, 2-amino-3-hydroxypyridine, complexed with another molecule. nih.gov

ParameterValue
Compound 2-amino-3-hydroxypyridin-1-ium 6-methyl-2,2,4-trioxo-2H,4H-1,2,3-oxathiazin-3-ide
Formula C₅H₇N₂O⁺ · C₄H₄NO₄S⁻
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 11.5317 (4)
b (Å) 10.3809 (4)
c (Å) 11.0801 (4)
β (°) 112.599 (2)
Volume (ų) 1224.73 (8)
Z 4

The solid-state structure is stabilized by a network of intermolecular interactions, which also dictates the molecular conformation.

Conformational Analysis: The conformation of this compound would be defined by the torsion angles between the dimethylphenoxy and pyridine rings, specifically around the C-O-C ether linkage. Studies on similar bi-aryl ether compounds show that the rings are typically not coplanar due to steric hindrance, resulting in a twisted conformation. nih.govresearchgate.net The planarity of the pyridine ring itself and the orientation of the amine substituent are also key conformational features. researchgate.netnih.gov

Intermolecular Interactions: The packing of molecules in the crystal is governed by non-covalent interactions. For this compound, hydrogen bonding is expected to be a dominant interaction. The amino group (-NH₂) can act as a hydrogen bond donor, while the pyridine nitrogen and the amino nitrogen can act as acceptors. This could lead to the formation of N-H···N hydrogen bonds, connecting molecules into dimers, chains, or more complex three-dimensional networks, a common feature in the crystal structures of aminopyridines and related N-heterocycles. nih.govuj.edu.plnih.gov

For example, a Hirshfeld analysis of a 2-amino-3-hydroxypyridine derivative revealed the following contributions of different contacts to the crystal packing: nih.govnih.gov

Contact TypeContribution (%)
O···H/H···O 43.1%
H···H 24.2%
N···H/H···N 10.0%
C···H/H···C 8.7%
S···H/H···S 6.4%
Other 7.6%

This type of analysis provides a deep understanding of the forces that direct the self-assembly of the molecule into a crystalline solid. nih.gov

Biological Activities and Pharmacological Profiles of 2 2,3 Dimethylphenoxy Pyridin 3 Amine and Its Analogs

Antineoplastic and Antiproliferative Activities

The anticancer potential of pyridine-based compounds is a subject of extensive research. biorxiv.org Derivatives and analogs related to the 2-(phenoxy)pyridin-3-amine scaffold have shown significant activity against various cancer types by targeting fundamental cellular processes.

Analogs of 2-(2,3-Dimethylphenoxy)pyridin-3-amine have been evaluated for their antiproliferative effects across a panel of human cancer cell lines. For instance, novel imatinib analogs incorporating a phenylamino-pyrimidine pyridine (B92270) skeleton were tested against A549 (non-small cell lung cancer) and K562 (chronic myeloid leukemia) cell lines. biorxiv.org Certain 3,3-difluorinated derivatives proved to be significantly more potent than the reference drug imatinib against A549 cells. biorxiv.org

Thieno[3,2-b]pyridine derivatives, another class of related analogs, have demonstrated potent growth-inhibitory effects against cell lines including NCI-H460 (non-small cell lung cancer) and HepG2 (hepatocellular carcinoma). mdpi.com One specific aminodi(hetero)arylamine derivative exhibited GI₅₀ values in the low micromolar range (1.30-1.63 µM) across all tested human tumor cell lines. mdpi.com Similarly, newly synthesized pyridinethione and thienopyridine derivatives have shown promising antitumor activity against HepG-2 and HCT-116 (colon) cancer cells. nih.gov

Table 1: Antiproliferative Activity of Selected Pyridine Analogs
Compound ClassCell LineActivity (IC₅₀ / GI₅₀)Reference
Phenylamino-pyrimidine pyridine analog (3a)A5497.2 µM biorxiv.org
Phenylamino-pyrimidine pyridine analog (3c)A5496.4 µM biorxiv.org
Phenylamino-pyrimidine pyridine analog (3d)A5497.3 µM biorxiv.org
Aminodi(hetero)arylamine Thieno[3,2-b]pyridineHepG21.30 - 1.63 µM mdpi.com
Thieno[2,3-b]pyridine analog (DJ160)PC-3~1 µM (concentration used for cell cycle analysis) researchgate.net

The anticancer effects of these compounds are underpinned by their ability to modulate critical cellular signaling pathways.

Induction of Apoptosis: Apoptosis, or programmed cell death, is a key mechanism for eliminating cancerous cells. mdpi.com Various pyridine derivatives have been shown to be potent inducers of apoptosis. nih.govnih.gov For example, a benzohydrazide derivative of 3-cyano-2-substituted pyridine was found to induce apoptotic morphological changes in MCF-7 breast cancer cells in a dose- and time-dependent manner. mdpi.com The mechanism involves the upregulation of pro-apoptotic proteins like p53 and Bax, and the downregulation of anti-apoptotic proteins such as Bcl-2. mdpi.com Similarly, certain thieno[2,3-b]pyridine compounds lead to apoptosis in prostate cancer cells. researchgate.net The induction of apoptosis is a crucial endpoint of the cellular stress caused by these agents. mdpi.com

Cell Cycle Arrest: Cancer is characterized by uncontrolled cell division, making the cell cycle a prime target for therapeutic intervention. biorxiv.org Analogs such as thieno[2,3-b]pyridines have been shown to cause cell cycle arrest, particularly in the G2/M phase, in prostate cancer (PC-3) and breast cancer (MDA-MB-231) cell lines. researchgate.netnih.gov This arrest prevents the cancer cells from progressing through mitosis and proliferating further. Other studies on pyrazolo[3,4-b]pyridine derivatives have also confirmed their ability to arrest the cell cycle and induce apoptosis. This effect is often linked to the modulation of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression.

Inhibition of Cancer Cell Migration and Motility: The metastatic spread of cancer is a major cause of mortality. Some pyridine analogs have demonstrated the ability to inhibit the movement and invasion of cancer cells. Thieno[2,3-b]pyridine compounds, for instance, have been shown to potently inhibit the motility of prostate cancer cells. researchgate.net A 3-cyano-2-substituted pyridine derivative was also found to inhibit the expression of migration-related genes like matrix metalloproteinase (MMP)-9 and vascular endothelial growth factor (VEGF). mdpi.com

Caspase Pathway Activation: The caspase family of proteases are central executioners of apoptosis. Their activation is a hallmark of programmed cell death. The apoptotic activity of pyridine analogs is often mediated through the activation of these enzymes. Studies have shown that thieno[2,3-b]pyridines increase the activity of caspase-3 and caspase-7 in cancer cells, confirming that cell death occurs via a caspase-dependent pathway. researchgate.net The mitochondrial pathway of apoptosis, which involves the release of cytochrome c, is a common route to caspase activation and has been implicated in the action of 3-cyano-2-substituted pyridines. mdpi.com This leads to the activation of initiator caspases (like caspase-9) and subsequently executioner caspases (like caspase-3).

NF-kB Signaling Modulation: The nuclear factor kappa B (NF-kB) signaling pathway is a critical regulator of genes involved in inflammation, immunity, cell proliferation, and apoptosis. Dysregulation of the NF-kB pathway is a common feature in many cancers, contributing to tumor growth and resistance to therapy. The modulation of NF-kB signaling is a key mechanism for some anticancer agents. While direct evidence for this compound is limited, the broader context of cancer therapeutics involves targeting this pathway to suppress pro-inflammatory and pro-survival signals that benefit tumor cells.

Antiviral Properties

While the primary focus of research on this class of compounds has been on their anticancer effects, some analogs have been explored for antiviral activity.

A series of 3-aminopyridin-2(1H)-one derivatives, which are structurally related to the pyridin-3-amine core, were synthesized and evaluated as inhibitors of the HIV-1 reverse transcriptase (RT) enzyme. nih.gov Several of these non-nucleoside analogs proved to be potent and highly selective antagonists of HIV-1 RT, with IC₅₀ values as low as 19 nM in enzymatic assays. nih.gov Two compounds from this series were advanced to clinical trials as potential antiviral agents. nih.gov There is currently no specific available data regarding the inhibition of HIV-1 protease by this compound or its close analogs.

The nonstructural protein 15 (NSP15) endoribonuclease of SARS-CoV-2 is considered a potential target for antiviral drugs because it helps the virus evade the host's innate immune response. biorxiv.orgresearchgate.net However, based on available literature, there is no specific information detailing the evaluation of this compound or its direct analogs as inhibitors of SARS-CoV-2 NSP15.

Other related phenoxypyridine compounds have shown different types of antiviral activity. For example, chalcone derivatives containing a phenoxypyridine moiety demonstrated strong binding affinity and inhibitory action against the Tobacco Mosaic Virus (TMV) capsid protein. nih.gov Additionally, certain 2-(dichlorophenoxy)-2H-pyrano[2,3-b]pyridines are potent antirhinovirus compounds.

Modulation of Receptor and Enzyme Systems

Beyond their effects on pathways directly controlling cell death and proliferation, pyridin-3-amine derivatives have been identified as inhibitors of key enzyme systems implicated in cancer progression. A novel series of pyridin-3-amine derivatives were designed as multitargeted protein kinase inhibitors for treating non-small cell lung cancer (NSCLC). One particularly potent compound not only showed strong inhibition against fibroblast growth factor receptors (FGFR1, 2, and 3) but also demonstrated nanomolar-level inhibition against several other oncogenic kinases relevant to NSCLC, including RET, EGFR, and ALK. This multitargeted approach highlights the potential of the pyridin-3-amine scaffold to simultaneously block several signaling pathways that drive tumor growth.

α₁-Adrenoceptor Antagonism

The general structure of many potent α₁-adrenoceptor antagonists incorporates a quinazoline ring, a piperazine ring, and an acyl moiety. youtube.com However, modifications to this core structure have been explored. For example, replacement of the piperazine ring with other heterocyclic systems can affect the affinity for the receptor. youtube.com The presence of a 4-amino group on the quinazoline ring is considered important for α₁-receptor affinity. youtube.com Quantitative structure-activity relationship (QSAR) studies on dihydropyrimidone derivatives with a 4-phenyl piperidine side chain indicated that substituents with high field and resonance effects are favorable for potent α₁a-antagonism. nih.gov These findings suggest that the 2-(2,3-dimethylphenoxy)pyridine scaffold could potentially serve as a basis for the design of novel α₁-adrenoceptor antagonists, although experimental validation is required.

Table 1: α₁-Adrenoceptor Antagonistic Activity of an Analogous Compound

CompoundTargetKᵢ (nM)Selectivity (α₁ vs α₂)Antagonistic Potency (pA₂)
1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride researchgate.netα₁-adrenoceptor2.4142.13-fold8.807

Bromodomain and Extraterminal Domain (BET) Protein Inhibition (e.g., BRD4)

The Bromodomain and Extraterminal Domain (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are key epigenetic regulators that recognize acetylated lysine residues on histones and other proteins. nih.govnih.gov BRD4, in particular, is a well-studied therapeutic target in various diseases, including cancer. nih.gov Several small molecule inhibitors of BRD4 have been developed, with many featuring heterocyclic scaffolds. nih.govgoogleapis.com

While there is no direct evidence of this compound acting as a BET inhibitor, the structure-guided design of novel inhibitors has highlighted the importance of specific chemical moieties in binding to the acetylated lysine binding pocket of bromodomains. nih.govresearchgate.net For instance, a series of nih.govnih.govnih.govtriazolo[4,3-b]pyridazine derivatives have been identified as bromodomain inhibitors with micromolar IC₅₀ values. nih.gov The crystal structures of BRD4's first bromodomain (BD1) in complex with these inhibitors have revealed key interactions with residues such as Gln85, Asp88, and Tyr97. nih.gov

Furthermore, pyrrolopyridone analogues have been studied for their selective inhibition of the second bromodomain (BD2) of BRD4. nih.gov Molecular dynamics simulations have shown that interactions with specific amino acid pairs, including I146/V439 and N140/N433, are crucial for binding. nih.gov Given that phenoxypyridine derivatives have been patented as BET inhibitors, it is plausible that the this compound scaffold could be explored for the development of novel BET protein inhibitors. google.com

Table 2: Inhibitory Activity of Pyrrolopyridone Analogues against BRD4 Bromodomains

CompoundTargetIC₅₀ (nM)
ABBV-075 nih.govBRD4-BD111
BRD4-BD23
ABBV-744 nih.govBRD4-BD12006
BRD4-BD24

Other Enzyme Inhibitory Activities (e.g., Protoporphyrinogen Oxidase (PPO), PI3Kδ, ACMSD)

The inhibitory potential of this compound against other enzyme systems has not been directly reported. However, the pyridine and phenoxy moieties are present in various enzyme inhibitors.

Protoporphyrinogen Oxidase (PPO) inhibitors are a class of herbicides that block the synthesis of chlorophyll and heme. While no direct link to the subject compound exists, the exploration of novel chemical scaffolds for PPO inhibition is an active area of research.

Phosphoinositide 3-kinase delta (PI3Kδ) is a key enzyme in the B-cell receptor signaling pathway and a target for B-cell malignancies. The discovery of novel PI3Kδ inhibitors often involves screening of diverse chemical libraries, and heterocyclic compounds are common starting points.

α-Amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD) is an enzyme in the de novo NAD+ biosynthesis pathway. Inhibition of ACMSD can increase NAD+ levels, which may be beneficial in diseases associated with NAD+ deficiency. nih.gov A potent and selective inhibitor of human ACMSD, 3-[[[5-cyano-1,6-dihydro-6-oxo-4-(2-thienyl)-2-pyrimidinyl]thio]methyl]phenylacetic acid (TES-1025), has been discovered with an IC₅₀ of 0.013 μM. nih.gov This highlights the potential for pyridine-containing structures to inhibit this enzyme.

Interaction with Neurotransmission and Inflammation Pathways

The interaction of this compound with neurotransmission and inflammation pathways is an area that warrants investigation, given the known activities of related compounds. Neuroinflammation is a key factor in the central nervous system's response to injury and pathogens and is implicated in various neurodegenerative diseases. nih.govmdpi.commdpi.comresearchgate.net

α₁-Adrenoceptors are widely expressed in the brain and modulate the release of neurotransmitters. nih.gov Antidepressants and antipsychotics with α₁-adrenoceptor affinity can influence these pathways, though this can also lead to side effects like hypotension. nih.gov The potential α₁-adrenoceptor antagonism of the this compound scaffold suggests it could interact with these neurotransmission pathways.

Inflammatory mediators such as prostaglandins and pro-inflammatory cytokines play a crucial role in pain signaling by directly activating nociceptors. nih.gov The analgesic and anti-inflammatory properties observed in various pyridine derivatives suggest that they may interfere with these inflammatory pathways. nih.govnih.govnih.govactabiomedica.ruresearchgate.net

Other Noteworthy Biological Effects

Analgesic and Anti-inflammatory Potentials

Several studies have demonstrated the analgesic and anti-inflammatory properties of pyridine and phenoxyalkanoic acid derivatives. nih.govnih.govnih.govactabiomedica.ruresearchgate.net For example, derivatives of pyridyloxy- and phenoxyalkanoic acid have been synthesized and shown to possess both anti-inflammatory and analgesic activities. nih.gov Structure-activity relationship studies of these compounds indicated that the presence of a chlorophenoxypropionic acid moiety was associated with anti-edematous potency, while 2-nitrated methyl propionates contributed to analgesic activity. nih.gov

Derivatives of 3-hydroxy pyridine-4-one have also shown significant anti-inflammatory activity in animal models of inflammation. nih.gov This effect is thought to be related to their iron-chelating properties, as key enzymes in the inflammation pathway, cyclooxygenase and lipoxygenase, are heme-dependent. nih.gov

Phenazopyridine, a pyridine derivative, is used as a urinary tract analgesic. drugbank.comwikipedia.orgnih.govmayoclinic.org Its mechanism of action is believed to be a direct topical analgesic effect on the mucosal lining of the urinary tract. drugbank.comwikipedia.org Imidazopyridine derivatives have also been shown to have potent analgesic activity, in some cases more potent than indomethacin and morphine in certain animal models. nih.gov

These findings suggest that the this compound scaffold holds promise for the development of new analgesic and anti-inflammatory agents.

Table 3: Anti-inflammatory Activity of 3-Hydroxy Pyridine-4-one Derivatives

CompoundModelInhibition of Edema (%)
Compound A nih.govCarrageenan-induced paw edema in rats67
Compound C nih.govCarrageenan-induced paw edema in rats58

Antimicrobial Activity Studies

Pyridine derivatives are a well-known class of compounds with a broad spectrum of antimicrobial activities. nih.govresearchgate.netmdpi.commdpi.comdmed.org.uaresearchgate.neturologyjournal.ru Various synthetic strategies have been employed to generate novel pyridine-containing molecules with enhanced antibacterial and antifungal properties.

For instance, certain nicotinic acid benzylidene hydrazide derivatives have shown significant activity against strains like S. aureus, B. subtilis, E. coli, C. albicans, and A. niger. nih.gov Similarly, substituted Mannich bases derived from 2-ethoxybenzylidene isonicotinohydrazide exhibited high antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against C. albicans. nih.gov

Alkyl pyridinol compounds, which are structurally related to the phenoxypyridine core, have demonstrated potent antimicrobial effects against Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA). mdpi.com The position of the nitrogen atom in the pyridinol ring was found to influence the antimicrobial activity. mdpi.com

The diverse antimicrobial activities reported for a wide range of pyridine derivatives suggest that this compound and its analogs could be promising candidates for further investigation as potential antimicrobial agents.

Table 4: Antimicrobial Activity of Pyridine Derivatives

Compound ClassTested OrganismsActivity Level
Nicotinic acid benzylidene hydrazide derivatives nih.govS. aureus, B. subtilis, E. coli, C. albicans, A. nigerActive
Substituted Mannich bases nih.govB. subtilis, S. aureus, P. aeruginosa, E. coli, C. albicans, C. gabrataHigh
Alkyl pyridinol compounds mdpi.comGram-positive bacteria, including MRSAPotent

Potential in Treating Neurological Disorders (e.g., Antiarrhythmic, Anticonvulsant)

The therapeutic landscape for neurological disorders such as epilepsy and cardiac arrhythmias is continually evolving, with a persistent need for safer and more effective treatments. The chemical architecture of this compound, featuring a substituted phenoxy group linked to an aminopyridine core, positions it as a candidate for investigation in these areas. The rationale for this potential stems from the known neurological activities of various pyridine and phenoxy derivatives.

Antiarrhythmic Potential: Insights from Structural Analogs

Anticonvulsant Activity: Evidence from Related Structures

The investigation of phenoxypyridine derivatives has yielded more concrete evidence of anticonvulsant potential. Research into a series of 3-phenoxypyridine 1-oxides has demonstrated significant anticonvulsant activity. One derivative, 4-methyl-3-phenoxypyridine 1-oxide, exhibited a pharmacological profile comparable to the established antiepileptic drug phenytoin nih.gov. This analog was effective at doses that did not induce motor impairment, a desirable characteristic for any new anticonvulsant agent nih.gov.

Furthermore, the synthesis and evaluation of novel quinoxaline derivatives, which incorporate a phenoxy-pyridine moiety, have identified potent anticonvulsant agents scispace.commdpi.com. These studies provide valuable structure-activity relationship (SAR) insights. For example, the nature and position of substituents on the phenoxy ring can significantly influence anticonvulsant potency mdpi.com. Generally, the presence of electron-withdrawing groups on the aromatic ring has been associated with increased activity in some series of anticonvulsant compounds mdpi.com.

The anticonvulsant screening of new chemical entities typically involves standardized animal models, such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures. The efficacy of a compound is often quantified by its ED50 value, which is the dose required to protect 50% of the animals from seizures.

The table below summarizes the anticonvulsant activity of some phenoxy-pyridine analogs, providing a comparative perspective on their potency.

CompoundTest ModelDose (mg/kg)Activity (% Protection)ED50 (mg/kg)Reference
4-Methyl-3-phenoxypyridine 1-oxideMES30SignificantNot reported nih.gov
Novel Quinoxaline-Phenoxy-Pyridine Derivative (Example from series)MES1008361.2 scispace.commdpi.com
2-(2-Phenoxy)phenyl-1,3,4-oxadiazole Derivative with Amino Substituent (Cpd 9)scPTZ3080Not reported nih.gov

This table is for illustrative purposes and includes data from analogs of this compound to indicate the potential of this chemical class. The specific activity of this compound has not been reported in these studies.

Structure Activity Relationship Sar and Rational Drug Design Based on 2 2,3 Dimethylphenoxy Pyridin 3 Amine Core

Importance of the 2-(2,3-Dimethylphenoxy) Moiety for Biological Potency and Selectivity

The 2-(2,3-dimethylphenoxy) group is a critical component that significantly influences the pharmacological profile of the parent molecule. Its contribution extends beyond simple steric bulk, involving nuanced electronic and conformational effects dictated by the positioning of the methyl groups and the nature of the ether linkage.

Impact of Methyl Group Positioning on Phenoxy Ring

The substitution pattern on the phenoxy ring is a key determinant of biological activity. The presence, number, and location of methyl groups can drastically alter a compound's potency and metabolic stability.

Research into related structures has shown that even minor changes to substituents on an aromatic ring can lead to significant shifts in biological effect. For example, in one study on antimalarial compounds, the placement of a single methyl group at any available position on a benzo-ring resulted in a more than 40-fold loss of growth inhibition potency, indicating a remarkable sensitivity to steric changes in that specific scaffold nih.gov. This highlights that the specific 2,3-dimethyl substitution is likely a highly optimized arrangement for interaction with a biological target, where other substitution patterns (e.g., 2,4-dimethyl or 3,5-dimethyl) could be detrimental.

Conversely, the strategic placement of methyl groups can sometimes enhance potency, an effect often referred to as the "magic methyl" phenomenon nih.gov. The methyl groups in the 2- and 3-positions may serve several purposes:

Conformational Restriction: They can lock the phenoxy ring in a specific orientation relative to the pyridine (B92270) core, which may be the optimal conformation for binding to a target protein.

Hydrophobic Interactions: These groups can engage in favorable hydrophobic or van der Waals interactions within a specific pocket of the target enzyme or receptor.

Metabolic Shielding: Methyl groups can block sites on the aromatic ring that are susceptible to metabolic hydroxylation, thereby increasing the compound's metabolic stability and half-life.

The precise effect is highly context-dependent. For instance, structure-activity relationship analyses of certain antiproliferative pyridine derivatives have found that increasing the number of methoxy (B1213986) (O-CH₃) substituents can lead to increased activity, demonstrating that electronic effects, in addition to steric ones, are crucial nih.gov.

Table 1: Illustrative Impact of Aromatic Ring Substitution on Biological Activity (Based on Analogous Series) Data is hypothetical and based on findings from related compound series to illustrate SAR principles.

Compound Modification Substituent on Phenoxy Ring Relative Potency Rationale
Parent Compound 2,3-di-Methyl 100% Optimal fit and hydrophobic interactions.
Analog 1 3-Methyl 45% Loss of beneficial steric/hydrophobic interaction from the 2-methyl group.
Analog 2 4-Methyl <5% Steric clash or disruption of required electronic profile nih.gov.
Analog 3 2,4-di-Methyl 15% Altered ring electronics and steric profile disrupt optimal binding.
Analog 4 Unsubstituted 20% Loss of key hydrophobic interactions and conformational control.

Contribution of the Pyridin-3-amine Scaffold to Activity

The pyridin-3-amine core is a "privileged scaffold" in medicinal chemistry, found in a multitude of FDA-approved drugs rsc.orgnih.gov. Its prevalence is due to its unique chemical properties, including its basicity, ability to form hydrogen bonds, and specific electronic distribution, which make it ideal for molecular recognition by biological targets rsc.orgresearchgate.net.

Significance of the Pyridine Nitrogen Position

The position of the nitrogen atom within the aromatic ring is fundamental to the scaffold's function. The isosteric replacement of a carbon-hydrogen (CH) group in a benzene ring with a nitrogen atom to form a pyridine ring causes substantial changes in the molecule's properties tandfonline.com. Specifically, the nitrogen atom:

Acts as a Hydrogen Bond Acceptor: The lone pair of electrons on the nitrogen can accept a hydrogen bond from a donor group on the target protein, anchoring the ligand in the binding site.

Modulates Basicity: The pyridine nitrogen is weakly basic, allowing it to exist in a protonated state depending on the local pH. This can be critical for forming ionic interactions or for cellular uptake and distribution.

The location of the nitrogen dictates the electronic landscape of the entire ring. It makes the pyridine ring electron-deficient and influences its reactivity, generally favoring nucleophilic substitution at the C-2 and C-4 positions and electrophilic substitution at the C-3 position nih.gov. In the context of 2-(2,3-Dimethylphenoxy)pyridin-3-amine, the nitrogen at position 1 influences the properties of the substituents at positions 2 and 3. SAR studies on related antimalarial aminopyridines have shown that altering the pyridine core, for example by moving the nitrogen or replacing it with other heterocycles, often leads to a complete loss of activity, underscoring the critical nature of its specific placement nih.gov.

Crucial Role of the Amino Group (Position and Substitution)

The amino group (-NH₂) at the 3-position is another vital feature. Its location, basicity, and ability to act as a hydrogen bond donor are central to its function. Research on analogous compounds has consistently demonstrated that this group is indispensable for biological activity.

Hydrogen Bonding: The primary amine provides two hydrogen bond donors, which can form strong, directional interactions with hydrogen bond acceptors (like carbonyl oxygens or nitrogen atoms) on the target protein.

Positional Importance: The meta-position (C-3) of the amine relative to the ring nitrogen is often crucial. Studies on thieno[2,3-b]pyridine cores suggest that a free amine at the 3-position can be a positive contributor to the desired biological activity acs.org.

Substitution Intolerance: In many cases, this primary amine is intolerant to substitution. SAR studies on antimalarial 2-aminopyridines revealed that substitution or replacement of the amino group resulted in a loss of activity, implying it fits into a tightly constrained pocket where additional bulk is not tolerated nih.gov.

Table 2: Importance of the Aminopyridine Core in Analogous Systems

Compound Modification Feature Changed Impact on Activity Reference
Analog 5 Pyridine core replaced with Pyrazine Potent activity maintained/new series discovered nih.gov
Analog 6 Other changes to the pyridine core Loss of activity nih.gov
Analog 7 Substitution on the 2-amino group Loss of activity nih.gov
Analog 8 Removal of the 3-amino group Loss of activity acs.org

Strategic Modifications for Optimized Pharmacological Profiles

Rational drug design based on the this compound scaffold involves strategic modifications to enhance potency, selectivity, and pharmacokinetic properties. SAR studies guide these modifications.

One successful strategy in related scaffolds has been "core hopping," where the central pyridine ring is replaced by another bioisosteric heterocycle. The replacement of a pyridine core with a pyrazine in an antimalarial series led to a new class of compounds with potent oral activity, demonstrating that subtle changes to the core electronics and hydrogen bonding vectors can be fruitful nih.gov.

Another key strategy involves fine-tuning the substituents to improve metabolic stability. Aromatic rings are often sites of metabolic oxidation by cytochrome P450 enzymes. In one research program, the introduction of fluorine atoms onto a benzo-ring of an antimalarial agent dramatically improved its stability in mouse liver microsomes nih.gov. This is a common tactic, as the strong carbon-fluorine bond is resistant to metabolic cleavage. Applying this logic, the introduction of a fluorine atom onto the 2,3-dimethylphenoxy ring could be a viable strategy to enhance the pharmacokinetic profile of the parent compound without disrupting key binding interactions.

Finally, comprehensive optimization often involves synthesizing a large library of analogs with systematic variations at multiple positions. For example, in the development of anti-mycobacterial agents, researchers synthesized approximately 70 novel analogs by varying substituents on phenyl rings and modifying the amine linker to build a detailed SAR map and identify candidates with potent inhibition and good microsomal stability mdpi.com. This systematic approach allows for the fine-tuning of multiple properties simultaneously to achieve an optimized pharmacological profile.

Design of Hydrophobic and Flexible Substituents for Target Binding

In the realm of rational drug design, the introduction of hydrophobic and flexible substituents is a key strategy to enhance the binding affinity of a ligand to its target protein. For the this compound core, the dimethylphenoxy group already provides a significant hydrophobic region that can engage with nonpolar pockets within a target's active site. Further modifications can be envisioned to optimize these interactions.

For instance, extending the alkyl chains on the phenyl ring or introducing cyclic moieties could increase hydrophobicity and improve van der Waals interactions. The flexibility of ether linkage between the phenoxy and pyridine rings allows the molecule to adopt various conformations, which can be crucial for fitting into a binding site. The design of longer, flexible alkyl or alkoxy chains at other positions on the phenoxy or pyridine rings could further enhance this adaptability, potentially leading to increased potency.

Bioisosteric Replacements in Lead Optimization

Bioisosteric replacement is a cornerstone of lead optimization, involving the substitution of one functional group with another that has similar physicochemical properties. This strategy is employed to improve potency, selectivity, and pharmacokinetic parameters. In the context of the this compound scaffold, several bioisosteric replacements could be considered.

The ether linkage, for example, could be replaced with a thioether, sulfoxide, or an amine bridge to modulate the molecule's electronic properties and conformational flexibility. The pyridine nitrogen is a key site for interaction and metabolism; its position could be altered, or the pyridine ring itself could be replaced with other heterocycles like pyrimidine or pyrazine to fine-tune basicity and metabolic stability. The 3-amino group is another critical point for modification, where substitution with amides, sulfonamides, or other hydrogen-bonding groups could alter the binding mode and affinity.

Table 1: Potential Bioisosteric Replacements for the this compound Scaffold

Original GroupPotential BioisostereRationale
Ether Linkage (-O-)Thioether (-S-), Amine (-NH-)Modify bond angle, flexibility, and electronic properties.
Pyridine RingPyrimidine, Pyrazine, ThiopheneAlter basicity, metabolic stability, and hydrogen bonding capacity.
3-Amino Group (-NH2)Hydroxyl (-OH), Amide (-NHCOR)Change hydrogen bond donor/acceptor profile and introduce new interaction points.
2,3-DimethylphenylNaphthyl, QuinolinylIncrease hydrophobic surface area and potential for π-stacking interactions.

Influence of Substituents on Metabolic Stability and Safety Profile

The metabolic stability and safety profile of a drug candidate are critical for its success. Substituents on the this compound core can significantly influence these properties. The dimethylphenyl group, for instance, is susceptible to oxidation by cytochrome P450 enzymes. Blocking these metabolic "hot spots" is a common strategy to improve stability.

Introducing electron-withdrawing groups, such as halogens or a trifluoromethyl group, on the phenoxy ring can decrease the electron density and thus reduce the likelihood of oxidative metabolism. Another approach is deuteration, where hydrogen atoms at metabolically vulnerable positions are replaced with deuterium, which can slow the rate of metabolic degradation due to the kinetic isotope effect. The position of nitrogen in the pyridine ring also affects its susceptibility to metabolism; for instance, incorporating additional nitrogen atoms to form a pyrimidine or pyrazine can increase resistance to CYP-mediated oxidation. nih.gov

Identification and Development of Potent Lead Compounds

The culmination of SAR studies and rational drug design is the identification of potent lead compounds with promising therapeutic potential. Through iterative cycles of design, synthesis, and biological evaluation, analogues of the initial hit compound are optimized. For the this compound series, this would involve synthesizing derivatives with various hydrophobic and flexible substituents, as well as bioisosteric replacements, and assessing their activity and metabolic stability.

A hypothetical lead compound might feature a modification on the pyridine ring to enhance kinase hinge-binding, a common mechanism for kinase inhibitors. For example, a compound from a series of pyridin-3-amine derivatives, 3m , demonstrated potent inhibition against multiple kinases, including FGFR1/2/3, RET, and EGFR, and showed significant antitumor activity in vivo. nih.gov While not a direct analogue, this highlights the potential of the pyridin-3-amine scaffold. The development process would also involve extensive in vitro and in vivo studies to establish a comprehensive pharmacological profile.

Table 2: Hypothetical Progression of a Lead Compound from the this compound Core

CompoundModification from Core StructureTarget Activity (IC50)Metabolic Stability (t½)
Core->10 µM15 min
Analogue AAddition of a trifluoromethyl group to the phenoxy ring.1 µM45 min
Analogue BBioisosteric replacement of the ether linkage with a thioether.500 nM30 min
Lead CompoundCombination of modifications from A and B, plus a solubilizing group on the pyridine ring.50 nM>120 min

Computational and Theoretical Studies in the Research of 2 2,3 Dimethylphenoxy Pyridin 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic properties of a molecule. Methodologies such as Density Functional Theory (DFT) are routinely employed to provide a quantum mechanical description of chemical systems.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

A thorough search of the scientific literature reveals no specific studies that have utilized Density Functional Theory (DFT) to determine the electronic structure or to perform geometry optimization for 2-(2,3-Dimethylphenoxy)pyridin-3-amine. While DFT is a standard and powerful method for such investigations on a wide array of organic molecules, including many pyridine (B92270) derivatives, published data for this specific compound is not available. Therefore, parameters such as optimized bond lengths, bond angles, dihedral angles, and electronic properties like HOMO-LUMO energy gaps, which are typically derived from DFT calculations, have not been reported for this molecule.

Prediction of Spectroscopic Parameters (e.g., IR, UV-Vis, NMR)

Computational methods, particularly DFT, are frequently used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra. However, there are no published computational studies that report the predicted Infrared (IR), Ultraviolet-Visible (UV-Vis), or Nuclear Magnetic Resonance (NMR) spectra for this compound. Consequently, no computational data for its vibrational frequencies, electronic transitions, or chemical shifts are available in the scientific literature.

Molecular Modeling and Simulations

Molecular modeling and simulation techniques are crucial for understanding the dynamic behavior of molecules and their interactions with biological targets, playing a significant role in fields such as drug discovery.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Despite its common application for predicting the binding mode of small molecules like this compound to a protein or other receptor, no molecular docking studies featuring this specific compound have been published. As a result, there is no available data on its potential biological targets, binding affinities, or specific intermolecular interactions (such as hydrogen bonds or hydrophobic contacts) derived from docking simulations.

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of molecules over time. These simulations are often used to assess the stability of ligand-protein complexes predicted by molecular docking. A review of the literature indicates that no molecular dynamics simulations have been performed or published for this compound, either in isolation to study its conformational landscape or in a complex to assess binding stability.

Mechanistic Insights from Computational Approaches

Computational chemistry is a powerful tool for elucidating reaction mechanisms and understanding the electronic factors that govern chemical reactivity and biological activity. However, no published research has employed computational approaches to investigate the mechanistic aspects of this compound. This includes the absence of studies on its potential reaction pathways, transition state analyses, or computational elucidation of its mode of action if it were to interact with a biological system.

Elucidation of Reaction Pathways and Transition States (e.g., Electrophilic Aromatic Substitution)

There are no specific studies available that computationally model the reaction pathways, such as electrophilic aromatic substitution, for this compound. Such studies would typically involve quantum mechanical calculations to determine the energy profiles of potential reactions, identify transition state structures, and calculate activation energies. This information is crucial for understanding the reactivity of the compound and optimizing synthetic routes. Without dedicated research, any discussion on this topic would be purely theoretical and not based on empirical data for this specific molecule.

Understanding Molecular Recognition and Binding Modes

Detailed molecular recognition and binding mode studies for this compound are not present in the current body of scientific literature. These investigations, which often employ molecular docking and molecular dynamics simulations, are fundamental to understanding how a molecule might interact with a biological target, such as a protein or enzyme. The absence of such studies indicates a lack of investigation into the potential biological activity of this compound.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

Specific in silico ADMET predictions for this compound have not been published. ADMET prediction is a critical step in drug discovery, where computational models are used to forecast the pharmacokinetic and toxicological properties of a compound. While numerous software and web servers are available for such predictions, the results for this specific compound have not been reported in peer-reviewed literature.

Future Perspectives and Emerging Research Directions for 2 2,3 Dimethylphenoxy Pyridin 3 Amine

Development of Novel and Efficient Synthetic Routes

The synthesis of substituted pyridines is a well-established field, yet there is continuous innovation aimed at improving efficiency, yield, and functional group tolerance. organic-chemistry.org For aminophenoxy pyridine (B92270) derivatives, future synthetic strategies are expected to move towards more streamlined and versatile approaches.

Current and Emerging Synthetic Methodologies:

MethodDescriptionPotential Advantages
Buchwald-Hartwig Amination A palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate. This is a common method for forming the C-N bond in aminopyridine synthesis.High functional group tolerance and broad substrate scope.
Redox-Neutral Condensation Synergistic catalysis using a copper(I) salt and a secondary ammonium (B1175870) salt can facilitate a [3+3]-type condensation to form the pyridine ring under mild conditions. organic-chemistry.orgModular synthesis allowing for diverse substitution patterns.
One-Pot Multi-Component Reactions The synthesis of complex pyridine derivatives from simple starting materials in a single reaction vessel. For example, the reaction of acetophenone, ethyl cyanoacetate, and aryl aldehydes can yield functionalized pyridines. tjnpr.orgIncreased efficiency, reduced waste, and simplified purification processes.
C-H Activation Direct functionalization of C-H bonds on the pyridine ring offers a more atom-economical approach to creating substituted pyridines, avoiding the need for pre-functionalized starting materials.Step-economy and access to novel substitution patterns.

Future research will likely focus on developing catalytic systems that are more sustainable, using earth-abundant metals and environmentally benign solvents. The ability to precisely control regioselectivity during synthesis will also be a key area of investigation, enabling the creation of complex and highly functionalized aminophenoxy pyridine libraries for biological screening. illinois.edu

Exploration of Undiscovered Biological Targets and Therapeutic Applications

The pyridine moiety is a versatile pharmacophore found in drugs targeting a wide array of biological pathways. chemijournal.com Derivatives of aminophenoxy pyridines hold the potential to interact with numerous undiscovered biological targets, leading to novel therapeutic applications.

Potential Therapeutic Areas for Aminophenoxy Pyridine Derivatives:

Oncology: Pyridine derivatives are known to target various kinases, androgen receptors, and tubulin polymerization, all of which are critical in cancer progression. chemijournal.com Future screening of compounds like 2-(2,3-Dimethylphenoxy)pyridin-3-amine could identify novel inhibitors of cancer-related targets such as c-Met kinase or FMS kinase. nih.govresearchgate.net

Infectious Diseases: The development of new antimicrobial agents is a global health priority. Amide-pyridine scaffolds have been designed as dual-target antifungal inhibitors, and other pyridine derivatives have shown antibacterial properties. nih.govresearchgate.net Screening aminophenoxy pyridines against a panel of bacteria and fungi could reveal new leads for anti-infective drugs.

Neurodegenerative Diseases: The ability of small molecules to cross the blood-brain barrier is crucial for treating central nervous system disorders. Computational models suggest that certain pyridine derivatives have a high probability of brain penetration, making them candidates for targeting pathways involved in diseases like Alzheimer's. nih.gov

Inflammatory Diseases: Pyridine-containing compounds have been investigated for their anti-inflammatory properties. Future research could explore the potential of aminophenoxy pyridines to modulate inflammatory pathways, for example, by inhibiting kinases like p38α MAPK. researchgate.net

The exploration of new biological targets will be driven by high-throughput screening of diverse chemical libraries and a deeper understanding of the structural requirements for target binding.

Integration of Advanced Experimental and Computational Methodologies in Drug Discovery

The drug discovery process is continually being refined through the integration of sophisticated computational and experimental techniques. For a relatively unexplored compound like this compound, these methodologies can accelerate the identification of its therapeutic potential.

Advanced Methodologies in Drug Discovery:

MethodologyApplication in the Study of Aminophenoxy Pyridines
In Silico Screening and Molecular Docking Predicting the binding affinity of aminophenoxy pyridine derivatives to known and novel biological targets. This can prioritize compounds for synthesis and experimental testing. nih.gov
Density Functional Theory (DFT) Computational studies to understand the electronic properties, reactivity, and stability of these compounds. This can aid in predicting their metabolic fate and potential for off-target effects. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Developing models that correlate the chemical structure of aminophenoxy pyridine derivatives with their biological activity. This can guide the design of more potent and selective analogs. nih.gov
High-Throughput Screening (HTS) Rapidly testing large libraries of compounds against various biological targets to identify "hits" for further development.
Fragment-Based Drug Discovery (FBDD) Identifying small molecular fragments that bind to a biological target and then growing or linking them to create a more potent lead compound.
Cryo-Electron Microscopy (Cryo-EM) Determining the high-resolution structure of a compound bound to its target protein, providing critical insights for structure-based drug design.

The synergy between computational predictions and experimental validation is crucial for the efficient discovery and optimization of new drug candidates. researchgate.net

Translational Research and Preclinical Development Strategies for Clinical Application Potential

Once a promising aminophenoxy pyridine derivative is identified, a structured approach to translational and preclinical development is necessary to assess its potential for clinical application.

Key Stages in Preclinical Development:

Lead Optimization: Modifying the structure of the initial hit compound to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME).

In Vitro and In Vivo Efficacy Studies: Testing the optimized lead compounds in relevant cell-based assays and animal models of disease to demonstrate their therapeutic effect. researchgate.net

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Establishing a relationship between the drug's concentration in the body and its biological effect to determine an appropriate dosing regimen.

Toxicology and Safety Pharmacology: Conducting studies to identify any potential adverse effects of the compound on major organ systems.

Formulation Development: Creating a stable and effective dosage form for administration in clinical trials.

A thorough preclinical data package is essential for obtaining regulatory approval to initiate clinical trials in humans. The development of pyridine-thiazole hybrid molecules as potential anticancer agents serves as an example of how novel pyridine derivatives can be advanced through preclinical evaluation. mdpi.com

Q & A

Q. Critical techniques :

  • ¹H/¹³C-NMR : Assign peaks using DMSO-d₆ (δ 2.50 ppm reference). Pyridin-3-amine protons appear as doublets (J = 4–6 Hz) near δ 8.0 ppm, while phenoxy methyl groups show singlets at δ 2.1–2.3 ppm .
  • HRMS (ESI) : Calculate exact mass (C₁₃H₁₄N₂O: 214.1106 g/mol) and compare with observed [M+H]⁺ peaks (error tolerance ≤ 3 ppm) .
  • FTIR : Confirm amine (N-H stretch: 3300–3400 cm⁻¹) and ether (C-O-C: 1200–1250 cm⁻¹) functionalities .

Advanced: How can reaction conditions be optimized to mitigate low yields in SNAr synthesis?

Q. Common challenges :

  • Electrophilicity : The pyridine ring’s electron-deficient nature may require activating groups (e.g., nitro substituents) or microwave-assisted heating (80–120°C, 30–60 minutes) to enhance reactivity .
  • pH sensitivity : During purification, maintain pH 5–6 to avoid salt formation with residual base or acid, which reduces yield by 20–30% .
  • Catalyst screening : Test mild bases (e.g., triethylamine) or phase-transfer catalysts (e.g., TBAB) to improve nucleophilicity of the phenoxide intermediate .

Advanced: How to resolve spectral contradictions in structural assignments for derivatives?

Case study : Overlapping NMR signals (e.g., pyridine vs. aromatic protons):

  • DEPT-135/HSQC : Differentiate quaternary carbons (e.g., pyridine C3) from CH/CH₂ groups.
  • NOESY/ROESY : Identify spatial proximity between pyridin-3-amine protons and phenoxy methyl groups to confirm regiochemistry .
  • Isotopic labeling : Synthesize ¹⁵N-labeled analogs to simplify amine proton assignments in crowded spectra .

Advanced: What computational methods support the design of this compound analogs?

Q. Approaches :

  • DFT calculations : Optimize geometries (B3LYP/6-31G*) to predict electronic properties (HOMO-LUMO gaps) and reactivity toward electrophiles .
  • Molecular docking : Screen analogs against target proteins (e.g., kinases) using AutoDock Vina to prioritize synthesis .
  • QSAR modeling : Correlate substituent effects (e.g., methyl vs. trifluoromethyl) with biological activity using partial least squares (PLS) regression .

Advanced: How to analyze stability and degradation pathways under storage conditions?

Q. Protocol :

  • Forced degradation : Expose the compound to heat (40–60°C), light (UV, 254 nm), and humidity (75% RH) for 4 weeks.
  • HPLC-MS analysis : Monitor degradation products (e.g., hydrolysis of the ether bond or oxidation of the amine group) using a C18 column (acetonitrile/water + 0.1% formic acid) .
  • Kinetic modeling : Calculate half-life (t₁/₂) and activation energy (Eₐ) using Arrhenius plots to predict shelf-life .

Advanced: What strategies address low solubility in biological assays?

Q. Solutions :

  • Co-solvent systems : Use DMSO (≤1% v/v) with cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility .
  • Salt formation : React with HCl or citric acid to form water-soluble hydrochloride or citrate salts .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to improve bioavailability .

Advanced: How to validate biological activity while minimizing off-target effects?

Q. Screening workflow :

  • In vitro assays : Test against target enzymes (IC₅₀) and counter-screens for cytochrome P450 inhibition (e.g., CYP3A4) .
  • Selectivity profiling : Use kinase inhibitor panels (e.g., Eurofins) to identify off-target interactions .
  • Metabolic stability : Assess hepatic clearance using human liver microsomes (HLM) and LC-MS quantification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.